![molecular formula C13H16N2O B2640494 4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile CAS No. 46745-39-5](/img/structure/B2640494.png)

4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

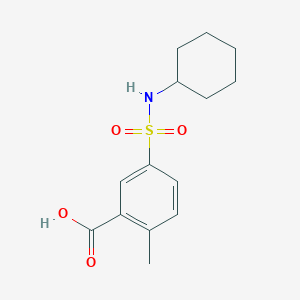

“4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile” is a chemical compound with the molecular formula C13H16N2O. It has a molecular weight of 216.28 . The compound contains a pyrrolidine ring, which is a type of nitrogen-containing heterocycle .

Synthesis Analysis

The synthesis of compounds containing a pyrrolidine ring can be achieved through various methods. One common approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidine ring in “4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile” contributes to the stereochemistry of the molecule. The non-planarity of the ring allows for increased three-dimensional coverage, a phenomenon known as "pseudorotation" .Applications De Recherche Scientifique

Selective Androgen Receptor Modulators (SARMs)

4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile and its derivatives have been explored in the context of selective androgen receptor modulators (SARMs). These compounds exhibit anabolic effects on muscles and the central nervous system while having neutral effects on the prostate. This class of molecules shows promise due to their selective receptor activities, which could be beneficial in various therapeutic applications (Aikawa et al., 2017).

Liquid Crystalline Behavior and Photophysical Properties

Studies have been conducted on luminescent benzonitriles, including derivatives of 4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile, for their liquid crystalline behavior and photophysical properties. These compounds have been found to exhibit phases like nematic and orthorhombic columnar phases, making them potentially useful in the development of display technologies and other optoelectronic applications (Ahipa et al., 2014).

Intramolecular Charge Transfer

4-(1H-pyrrol-1-yl)benzonitrile, a related compound, has been studied for its intramolecular donor-acceptor characteristics, which show dual fluorescence in weakly polar environments. This property is significant in understanding intramolecular charge transfer mechanisms and could have implications in the development of fluorescence-based sensors and molecular electronics (Bohnwagner et al., 2016).

Electrochromic Applications

Derivatives of benzonitrile, including those similar to 4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile, have been utilized in the development of electrochromic polymers. These materials change color in response to electric fields and have potential applications in smart windows, displays, and other electrochromic devices (Su et al., 2017).

Mécanisme D'action

Safety and Hazards

This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Orientations Futures

The pyrrolidine ring is a versatile scaffold in drug discovery, and compounds containing this structure have potential for the treatment of various diseases . Future research may focus on exploring the pharmacophore space of pyrrolidine derivatives and investigating how modifications to the chiral moiety influence biological activity .

Propriétés

IUPAC Name |

4-(2-pyrrolidin-1-ylethoxy)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c14-11-12-3-5-13(6-4-12)16-10-9-15-7-1-2-8-15/h3-6H,1-2,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIZHIFLNQNLOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2640411.png)

![N-(5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)thiazol-2-yl)acetamide](/img/structure/B2640418.png)

![Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2640419.png)

![Ethyl 3-(4-fluorophenyl)-5-(4-methoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2640420.png)

![N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)benzamide](/img/structure/B2640421.png)

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2640422.png)

![N-{1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2640424.png)

![ethyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2640425.png)

![3-[1-[(11-Oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2640427.png)

![(4R,4As,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2640432.png)